
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It features a cyclobutane ring substituted with a 3-methylbutan-2-yl group and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the 3-methylbutan-2-yl group can be accomplished through alkylation reactions. The aldehyde group can then be introduced via oxidation of the corresponding alcohol or through formylation reactions using reagents such as formic acid or formaldehyde.
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve efficient synthesis.
Analyse Chemischer Reaktionen
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Addition: The aldehyde group can participate in addition reactions, such as the formation of imines or acetals, using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism by which 1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in oxidation reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group accepts electrons, resulting in the formation of alcohols. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylbutan-2-yl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives and aldehydes:
Cyclobutane: A simple cycloalkane with a four-membered ring, lacking the substituents present in this compound.
Cyclobutanone: A cyclobutane ring with a ketone functional group, differing from the aldehyde group in this compound.
3-Methylbutanal: An aldehyde with a similar alkyl chain but lacking the cyclobutane ring.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a branched alkyl chain and an aldehyde functional group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(3-methylbutan-2-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8(2)9(3)10(7-11)5-4-6-10/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
DNGCWNSBNGXWKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C1(CCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


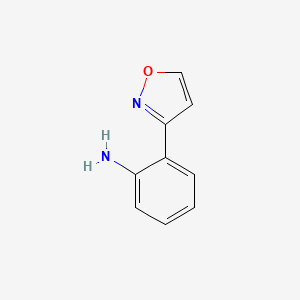
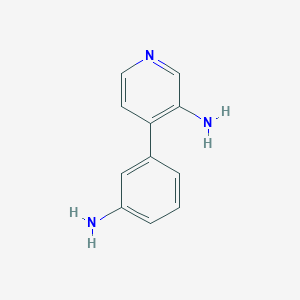
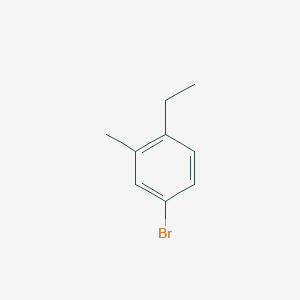
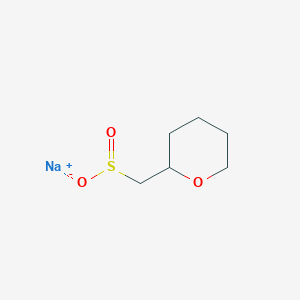
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
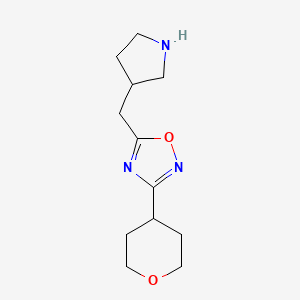
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)
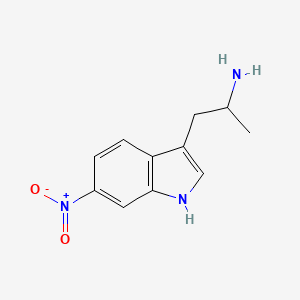


![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)


